Tedizolid Phosphate Dimer

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

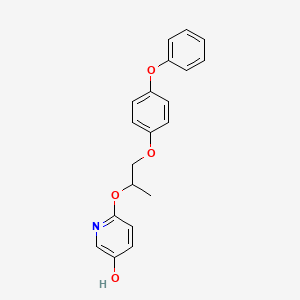

Tedizolid Phosphate Dimer is an oxazolidinone class antibiotic that inhibits bacterial protein synthesis and is proven to be effective in the treatment of certain Gram-positive bacterial infections . It has the molecular formula C34H30F2N12O11P2 and a molecular weight of 882.6 g/mol . It is also known by other names such as 1220910-90-6 and SCHEMBL12991629 .

Molecular Structure Analysis

The IUPAC name of Tedizolid Phosphate Dimer is [ [ (5 R )-3- [3-fluoro-4- [6- (2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methoxy-hydroxyphosphoryl] [ (5 R )-3- [3-fluoro-4- [6- (2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl hydrogen phosphate . The InChI and SMILES strings provide a textual representation of the molecule’s structure .Physical And Chemical Properties Analysis

Tedizolid Phosphate Dimer has a molecular weight of 882.6 g/mol, XLogP3-AA of 1.6, Hydrogen Bond Donor Count of 2, Hydrogen Bond Acceptor Count of 21, Rotatable Bond Count of 14, Exact Mass of 882.16003014 g/mol, Monoisotopic Mass of 882.16003014 g/mol, Topological Polar Surface Area of 274 Ų, Heavy Atom Count of 61, Formal Charge of 0, and a Complexity of 1540 .科学研究应用

Tedizolid phosphate is a prodrug of tedizolid, an oxazolidinone antimicrobial with potent activity against a broad range of Gram-positive pathogens, including strains resistant to linezolid. It inhibits protein synthesis by binding to the bacterial 23S ribosomal RNA of the 50S subunit. This action prevents the formation of a functional 70S initiation complex, which is essential for the bacterial translation process. The drug's enhanced potency and once-daily dosing offer significant advantages in treating complicated skin and skin structure infections (cSSSI) and potentially other infections caused by Gram-positive organisms (Kanafani & Corey, 2012).

Tedizolid's Clinical Efficacy

Clinical trials have established the efficacy of tedizolid phosphate in treating acute bacterial skin and skin structure infections (ABSSSIs) caused by methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. A notable advantage of tedizolid over its predecessor, linezolid, is its favorable safety profile, particularly regarding myelotoxicity, and its effective oral and intravenous formulations. This allows for an intravenous to oral switch that facilitates outpatient treatment and could potentially reduce healthcare costs (Bassetti et al., 2019).

Research on Special Populations and Additional Indications

Recent studies have suggested the utility of tedizolid in special populations, such as adolescents, the elderly, obese individuals, and patients with diabetic foot infections. Furthermore, ongoing research aims to explore tedizolid's efficacy in treating severe Gram-positive infections beyond skin and soft tissue infections, including nosocomial pneumonia and bone and joint infections. These investigations highlight the potential of tedizolid to address a wider range of clinical needs, although more research is needed to establish these additional applications firmly (Bouza, Muñoz, & Burillo, 2018).

Pharmacokinetics and Pharmacodynamics

Tedizolid's pharmacokinetic profile supports its once-daily dosing, offering convenience and compliance benefits over agents requiring more frequent administration. Its pharmacodynamics are characterized by a broad spectrum of activity against Gram-positive pathogens, including drug-resistant strains such as MRSA. Tedizolid's high oral bioavailability supports flexible dosing strategies that can accommodate both initial intravenous administration and subsequent oral therapy, enhancing its utility in both acute and outpatient settings (Mcbride et al., 2017).

属性

CAS 编号 |

1220910-90-6 |

|---|---|

产品名称 |

Tedizolid Phosphate Dimer |

分子式 |

C34H30F2N12O11P2 |

分子量 |

882.631 |

IUPAC 名称 |

[[(5R)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methoxy-hydroxyphosphoryl] [(5R)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl hydrogen phosphate |

InChI |

InChI=1S/C34H30F2N12O11P2/c1-45-41-31(39-43-45)29-9-3-19(13-37-29)25-7-5-21(11-27(25)35)47-15-23(57-33(47)49)17-55-60(51,52)59-61(53,54)56-18-24-16-48(34(50)58-24)22-6-8-26(28(36)12-22)20-4-10-30(38-14-20)32-40-44-46(2)42-32/h3-14,23-24H,15-18H2,1-2H3,(H,51,52)(H,53,54)/t23-,24-/m1/s1 |

InChI 键 |

DBBJYEOIIWGIRZ-DNQXCXABSA-N |

SMILES |

CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)COP(=O)(O)OP(=O)(O)OCC5CN(C(=O)O5)C6=CC(=C(C=C6)C7=CN=C(C=C7)C8=NN(N=N8)C)F)F |

同义词 |

P,P’-bis[[(5R)-3-[3-Fluoro-4-[6-(2-methyl-2H-tetrazol-5-yl)-3-pyridinyl]phenyl]-2-oxo-5-oxazolidinyl]methyl]diphosphoric Acid Ester |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methoxybenzo[c]cinnoline](/img/structure/B580055.png)

![4-[4-[2-(2-Pyridyloxy)propoxy]phenoxy]phenol](/img/structure/B580059.png)

![N-[(S)-(4-Nitrophenoxy)phenoxyphosphinyl]-L-alanine 1-Methylethyl ester](/img/structure/B580068.png)

![6,7-diamino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-8-one](/img/structure/B580072.png)

![Methyl 7-(3,5-dihydroxy-2-{3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-EN-1-YL}cyclopentyl)hept-5-enoate](/img/structure/B580078.png)